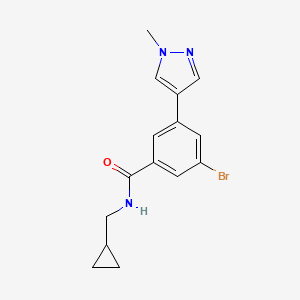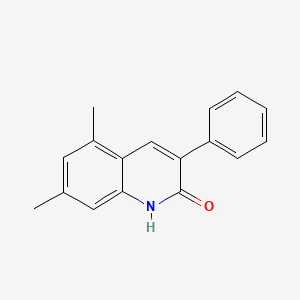
5,7-Dimethyl-3-phenyl-2-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-2-hydroxy-3-phenylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . The presence of the quinoline nucleus in 5,7-Dimethyl-2-hydroxy-3-phenylquinoline contributes to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-hydroxy-3-phenylquinoline can be achieved through several synthetic routes. One common method involves the Skraup reaction, which is a classical synthesis protocol for quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with glycerol in the presence of an acid catalyst . The reaction conditions include heating the mixture to high temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of 5,7-Dimethyl-2-hydroxy-3-phenylquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethyl-2-hydroxy-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
5,7-Dimethyl-2-hydroxy-3-phenylquinoline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of 5,7-Dimethyl-2-hydroxy-3-phenylquinoline involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxyquinoline: Known for its anticancer activity as an Enhancer of Zeste Homologue 2 (EZH2) inhibitor.
8-Hydroxyquinoline: Exhibits antimicrobial, anticancer, and antifungal effects.
5,7-Diphenylquinoline: Used in the development of OLEDs and other electronic materials.
Uniqueness
5,7-Dimethyl-2-hydroxy-3-phenylquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its combination of methyl and phenyl groups at specific positions on the quinoline ring can influence its interaction with molecular targets and its overall pharmacological profile .
Propriétés
Numéro CAS |
1031928-25-2 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
5,7-dimethyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(19)18-16(14)9-11/h3-10H,1-2H3,(H,18,19) |
Clé InChI |
FFXJZBFTYUIMQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C(=O)NC2=C1)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


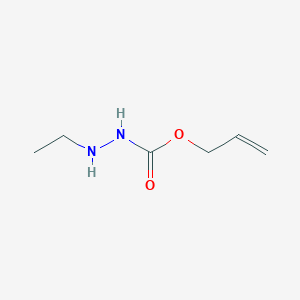
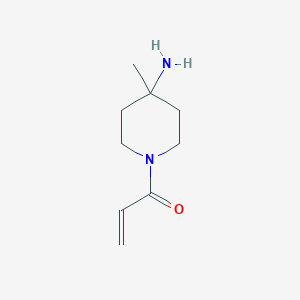
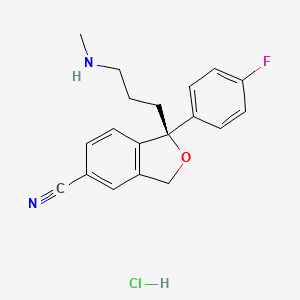

![1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720709.png)
![N-[3-(Pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide](/img/structure/B13720710.png)
![5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13720718.png)
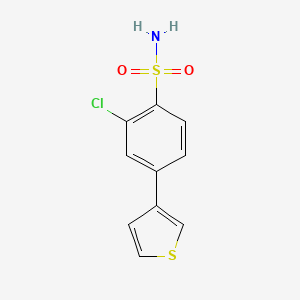
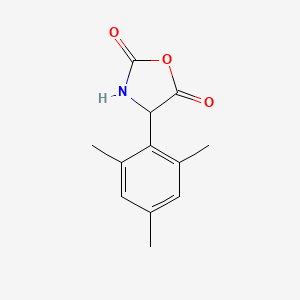
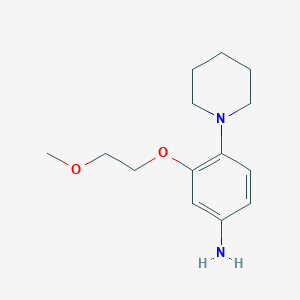

![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
